molecular formula C13H12N4 B142105 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline CAS No. 129075-89-4

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline

Cat. No. B142105
M. Wt: 224.26 g/mol
InChI Key: GJSIHNFDWYIROW-UHFFFAOYSA-N
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Description

The compound "4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .

Synthesis Analysis

The synthesis of triazole derivatives often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This method is highly efficient and has been used to produce a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides with potent antiproliferative activity against cancer cell lines . Another approach is the pseudo-four component click synthesis, which can yield mono- and dibenzylated 1,2,3-triazoles from aniline derivatives . These methods demonstrate the versatility and accessibility of triazole-based compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the potential for various substitutions on the triazole ring that can significantly affect the compound's properties and biological activity. For instance, the dihedral angles between the triazole ring and other substituents, such as benzene rings, can influence the overall molecular conformation, which is crucial for the interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination polymers, demonstrating diverse structural and functional properties . The reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles can be exploited to produce dibenzylated derivatives, which can have different biological activities . Additionally, triazole compounds can be used as sensors for the detection of toxic aromatic amines, utilizing their ability to form hydrogen-bonded adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the Schiff base of aniline derivatives has been shown to possess antimicrobial, antioxidant, and larvicidal activities, which are attributed to the specific functional groups present in the molecule . The crystal structure of these compounds, as determined by X-ray diffraction, can provide insights into their stability and potential interactions in a biological context .

Scientific Research Applications

Anti-Proliferative Agents

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline and its derivatives have been studied for their potential as anti-proliferative agents. For instance, a study synthesized compounds linking triazole and benzimidazole pharmacophores, which exhibited significant in vitro anti-proliferative activity against certain human tumor cell lines, notably showing growth inhibition in renal cancer cells (Sahay & Ghalsasi, 2017).

Self-Aggregation Studies

Another study focused on the self-aggregation properties of compounds like N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline. This compound demonstrated unique solidification behavior and was investigated for its anticancer potential, utilizing click chemistry for the in situ generation of the triazole moiety (Sahay & Ghalsasi, 2019).

Photoluminescence in Copper(I) Complexes

Research into photoluminescent copper(I) complexes incorporating amido-triazole ligands involved compounds like N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline. These complexes were explored for their long-lived photoluminescence properties, offering insights into potential applications in materials science (Manbeck, Brennessel, & Eisenberg, 2011).

Sensor for Aniline Recognition

4-Salicylideneamino-3-methyl-1,2,4-triazole-5-thione, a tridentate triazole-based Schiff base, was found effective in selectively detecting toxic aromatic amines like aniline, indicating potential applications in chemical sensing and environmental monitoring (Kumar, Tamilarasan, & Sreekanth, 2011).

Antimicrobial Activity

A study synthesized a series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives, which were evaluated for their antimicrobial activity, showcasing the potential use of these compounds in the development of new antimicrobial agents (Reddy et al., 2016).

Safety And Hazards

While specific safety and hazard information for “4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline” was not found in the search results, it’s important to note that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIHNFDWYIROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377441
Record name 4-[(1H-Benzotriazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline

CAS RN

129075-89-4
Record name 4-[(1H-Benzotriazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Benzotriazol-1-ylmethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ibba, S Piras, P Corona, F Riu, R Loddo… - Frontiers in …, 2021 - frontiersin.org
Cancer and viral infections continue to threaten humankind causing death worldwide. Hence, the discovery of new anticancer and antiviral agents still represents a major scientific goal. …
Number of citations: 10 www.frontiersin.org

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